molecular formula C18H19N3O B13796664 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide

Katalognummer: B13796664
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: WDWIWOVWRUYGQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound with the molecular formula C18H19N3O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of substituted aromatic aldehydes with hydrazine derivatives. One common method includes the use of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine under catalytic conditions . The reaction is often carried out in the presence of a catalyst such as vitamin B1, which facilitates the cyclization process and improves the yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic catalysts and solvents, can make the production process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-1-carboxylic acids, while substitution reactions can produce a variety of halogenated or alkylated derivatives .

Wirkmechanismus

The mechanism of action of 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is unique due to the presence of tolyl groups, which can influence its chemical reactivity and biological activity. The tolyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Eigenschaften

Molekularformel

C18H19N3O

Molekulargewicht

293.4 g/mol

IUPAC-Name

3,5-bis(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C18H19N3O/c1-12-3-7-14(8-4-12)16-11-17(21(20-16)18(19)22)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3,(H2,19,22)

InChI-Schlüssel

WDWIWOVWRUYGQH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)N)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.